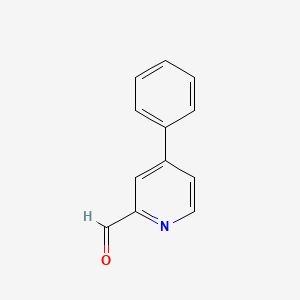

4-Phenylpyridine-2-carboxaldehyde

Descripción general

Descripción

4-Phenylpyridine-2-carboxaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Phenylpyridine-2-carboxaldehyde (CAS Number: 55218-76-3) is an organic compound characterized by a pyridine ring substituted with a phenyl group at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 183.21 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.

Antioxidant and Cytotoxic Properties

Recent studies have highlighted the antioxidant and cytotoxic activities of derivatives related to this compound. For instance, a study evaluating various Schiff bases derived from this compound demonstrated significant antioxidant activity, with some derivatives showing IC50 values lower than those of established antioxidants like curcumin . The following table summarizes the cytotoxicity data for selected derivatives against different cancer cell lines:

| Compound | Substituent | MCF-7 (IC50 μM) | HT-29 (IC50 μM) | HeLa (IC50 μM) |

|---|---|---|---|---|

| 6a | H | 75.36 | 73.23 | 72.15 |

| 6b | 4-CN | 35.23 | 33.56 | 36.15 |

| 6c | 4-Cl | 39.56 | 42.1 | 43.52 |

| ... | ... | ... | ... | ... |

These findings suggest that modifications to the phenyl ring can enhance the biological activity of the compound, indicating its potential as a lead structure for developing new therapeutic agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress pathways. The compound's reactivity with nucleophiles and electrophiles has been studied, providing insights into its potential mechanisms of action in biological systems.

Case Study 1: Anti-inflammatory Activity

A study involving the synthesis of novel 4-phenylpyridine derivatives demonstrated their anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro. These compounds showed promise in reducing inflammation markers in cellular models, suggesting their potential application in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Research has also indicated that certain derivatives exhibit antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyridine ring significantly influence antimicrobial efficacy .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and pyridine derivatives.

- Oxidative Reactions : Employing oxidizing agents to convert suitable precursors into the desired aldehyde.

The following table compares structural features of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Pyridine ring with aldehyde at position 2 | Lacks phenyl substitution |

| 3-Pyridinecarboxaldehyde | Pyridine ring with aldehyde at position 3 | Different positional isomer affecting reactivity |

| 4-Methylpyridine-2-carboxaldehyde | Methyl group substitution at position 4 | Alters electronic properties compared to phenyl |

| 6-Phenylpyridin-2-carboxaldehyde | Phenyl group at position 6 | Changes steric hindrance and reactivity |

These comparisons highlight the uniqueness of This compound , particularly its electronic properties influenced by the phenyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Phenylpyridine-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

- Caccagogue Bisacodyl : This compound is a well-known laxative used to treat constipation. The synthesis pathway involves 4-phenylpyridine derivatives as key intermediates, demonstrating the compound's relevance in medicinal chemistry .

- Antidotes for Organophosphorus Compounds : It acts as a precursor for synthesizing pralidoxime, an antidote used to counteract poisoning by organophosphate pesticides and nerve agents .

- HIV Inhibitors : Recent studies have indicated that derivatives of 4-phenylpyridine can serve as inhibitors for HIV reverse transcriptase, highlighting its potential in antiviral drug development .

Agrochemical Applications

In agriculture, this compound is employed in the synthesis of acaricides and insecticides. These compounds are essential for pest control and agricultural productivity. The compound's ability to form various derivatives allows for the development of targeted agrochemicals that minimize environmental impact while effectively managing pest populations .

Material Science Applications

The compound is also significant in material science, particularly in the synthesis of:

- Photosensitive Materials : this compound is used to produce nitrogen heterocyclic ring-based photographic materials. These materials are crucial for developing high-performance imaging systems .

- Catalysts : Research indicates that this compound can participate in C–H activation reactions when combined with metal carboxylates (e.g., copper(II), palladium(II), and ruthenium(II)). This reactivity profile is important for advancing catalytic processes in organic synthesis.

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including oxidation and acylation reactions. A notable synthetic route includes:

- Starting Material : Using 4-picoline as a raw material.

- Oxidation : Converting 4-picoline to 4-pyridine nitric oxide.

- Acylation : Reacting with acetic anhydride to form acetic acid derivatives.

- Hydrolysis : Hydrolyzing to obtain 4-pyridinemethanol.

- Final Oxidation : Oxidizing to yield this compound.

This method is characterized by high recovery rates and low costs, making it attractive for industrial applications .

Case Study 1: Synthesis of Bisacodyl

A research study demonstrated the successful synthesis of Bisacodyl using intermediates derived from this compound. The process involved multiple reaction steps that highlighted the efficiency of this compound in pharmaceutical applications.

Case Study 2: Development of Acaricides

Another study focused on developing new acaricides utilizing derivatives of this compound. The resulting compounds exhibited significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Propiedades

IUPAC Name |

4-phenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUMFILRCKHZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480944 | |

| Record name | 4-Phenylpyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55218-76-3 | |

| Record name | 4-Phenylpyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.